molecular formula C19H20ClN3O3 B2926025 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1251575-40-2

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2926025
CAS No.: 1251575-40-2
M. Wt: 373.84
InChI Key: SARJCQQPDFZWOQ-UHFFFAOYSA-N
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Description

The compound 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide features a 2-oxoimidazolidin-1-yl core linked to a 3-chlorophenyl group and an acetamide side chain substituted with a 2-methoxyphenylmethyl moiety.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-8-3-2-5-14(17)12-21-18(24)13-22-9-10-23(19(22)25)16-7-4-6-15(20)11-16/h2-8,11H,9-10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARJCQQPDFZWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form 3-(3-chlorophenyl)-2-imidazolidinone.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the imidazolidinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenylmethyl Group: The final step involves the reaction of the intermediate with 2-methoxybenzylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Classification and Key Analogues

The compound belongs to the N-substituted acetamide family, often studied for their bioactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name (CAS/Reference) Core Structure Substituents Molecular Formula Molecular Weight Reported Bioactivity Reference
Target Compound Imidazolidinone-acetamide 3-Chlorophenyl, 2-Methoxyphenylmethyl C₁₉H₁₈ClN₃O₄ 404.82 Not reported -
N-(3-Acetylphenyl)-... (1251544-36-1) Imidazolidinone-acetamide 3-Chlorophenyl, 3-Acetylphenyl C₁₉H₁₈ClN₃O₃ 371.82 Not reported
2-(Benzo[d]imidazol-2-ylthio)-... () Benzimidazole-thioacetamide 3-Chlorophenyl, Benzothiazole C₁₅H₁₂ClN₃OS 325.79 Antimicrobial (synthesis focus)
2-(2,6-Dichlorophenyl)-... () Thiazole-acetamide 2,6-Dichlorophenyl C₁₁H₈Cl₂N₂OS 303.16 Structural studies
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-... () Benzofuran-oxadiazole-acetamide 3-Chlorophenyl, Benzofuran-oxadiazole C₁₉H₁₃ClN₄O₃S 412.85 Antimicrobial
N-(3-Chloro-2-methylphenyl)-... (496834-95-8) Imidazolidinyl-thioacetamide 3-Chloro-2-methylphenyl, Dimethoxyphenethyl C₃₀H₃₂ClN₃O₄S 566.11 Not reported

Key Structural Differences and Implications

Core Heterocycle: The target compound’s imidazolidinone core contrasts with benzimidazole (), thiazole (), and oxadiazole () cores in analogs. Thioether linkages in and may improve metabolic stability but reduce solubility compared to the target’s acetamide bond .

Substituent Effects: The 2-methoxyphenylmethyl group in the target compound introduces polarity via the methoxy group, likely improving aqueous solubility compared to dichlorophenyl () or acetylphenyl () substituents .

Biological Activity: While the target compound’s activity is undocumented, analogs like the benzofuran-oxadiazole derivative () show antimicrobial effects, and thiazolidine derivatives () inhibit nitric oxide (NO) with IC₅₀ values of 8.66–45.6 µM .

Biological Activity

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic compound belonging to the imidazolidinone class. This compound has garnered attention due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of the compound is C19H20ClN3O2C_{19}H_{20}ClN_{3}O_{2}, with a molecular weight of approximately 357.8 g/mol. It appears as a white to off-white powder, is insoluble in water, but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The melting point ranges from 214°C to 216°C, and it has a density of 1.25 g/cm³ at 25°C.

The biological activity of this compound can be attributed to its structural features, particularly the imidazolidinone ring. This moiety allows for various chemical reactions, including nucleophilic substitutions and cyclization, which may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing imidazolidinone derivatives exhibit significant anticancer properties. For instance, in vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Tests conducted on Staphylococcus aureus and Escherichia coli revealed that it possesses bactericidal effects, likely due to its ability to disrupt bacterial cell membranes .

Case Studies

Study Objective Findings
Study 1Anticancer activity on breast cancer cellsShowed significant inhibition of cell proliferation and induced apoptosis.
Study 2Anti-inflammatory effects in miceReduced TNF-alpha and IL-6 levels significantly compared to control groups.
Study 3Antimicrobial efficacy against common pathogensDemonstrated bactericidal effects on both Gram-positive and Gram-negative bacteria.

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